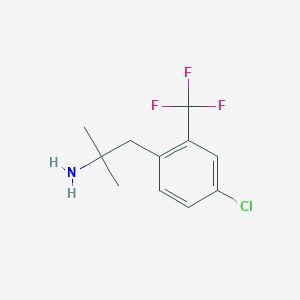![molecular formula C12H14N2O B8600346 [6-methyl-2-(methylamino)quinolin-3-yl]methanol](/img/structure/B8600346.png)
[6-methyl-2-(methylamino)quinolin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-methyl-2-(methylamino)quinolin-3-yl]methanol is a quinoline derivative with a unique structure that includes a methylamino group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-2-(methylamino)quinolin-3-yl]methanol typically involves the reaction of 6-methylquinoline with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
[6-methyl-2-(methylamino)quinolin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
[6-methyl-2-(methylamino)quinolin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [6-methyl-2-(methylamino)quinolin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Quinine: A well-known quinoline derivative used to treat malaria.
Chloroquine: Another quinoline derivative with antimalarial properties.
Camptothecin: A quinoline alkaloid with anticancer activity.
Uniqueness
[6-methyl-2-(methylamino)quinolin-3-yl]methanol is unique due to its specific structural features, such as the presence of both a methylamino group and a methanol moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives .
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
[6-methyl-2-(methylamino)quinolin-3-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-11-9(5-8)6-10(7-15)12(13-2)14-11/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI 键 |
FUKMVUQIGDVHKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NC)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Iodo-3-methoxy-2-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8600328.png)


![Ethyl 3-oxo-2-[(3-phenylacryloyl)amino]butanoate](/img/structure/B8600365.png)


![Methyl [3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]acetate](/img/structure/B8600375.png)
![Methyl 2-[4-[4-(5-bromopyridin-2-yl)phenyl]cyclohexyl]acetate](/img/structure/B8600381.png)
